![molecular formula C14H19FN2O3S B5739712 N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739712.png)
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase brain GABA levels, which can have a calming effect and reduce seizure activity. N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Another area of interest is the development of new formulations of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
Synthesis Methods
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of cyclopentylamine with 4-fluorobenzaldehyde, followed by the addition of methylsulfonyl chloride and subsequent reaction with glycine. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase brain GABA levels, which can help reduce seizure activity and alleviate anxiety. N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-cyclopentyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLLTPIGTOEGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.